

Application Notes and Protocols for DDO-3055 in Laboratory Studies

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Compound of Interest

Compound Name: DDO-3055

Cat. No.: B10856561

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A comprehensive search for publicly available data on the preclinical laboratory use of **DDO-3055** has revealed limited information. The majority of accessible data pertains to Phase I clinical trials in human subjects, with specific details on laboratory animal dosages, in vitro concentrations, and detailed experimental protocols not presently in the public domain. The information that is available is summarized below.

General Information

DDO-3055 has been investigated in clinical trials as an orally administered tablet. These studies have primarily focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in patients with anemia associated with non-dialysis chronic kidney diseases. The sponsoring organization for these trials is Jiangsu HengRui Medicine Co., Ltd.

Quantitative Data Summary

Due to the absence of published preclinical studies, a detailed table of dosages and administration in laboratory models cannot be provided. Data from human clinical trials are not directly translatable to laboratory research and are therefore not included here.

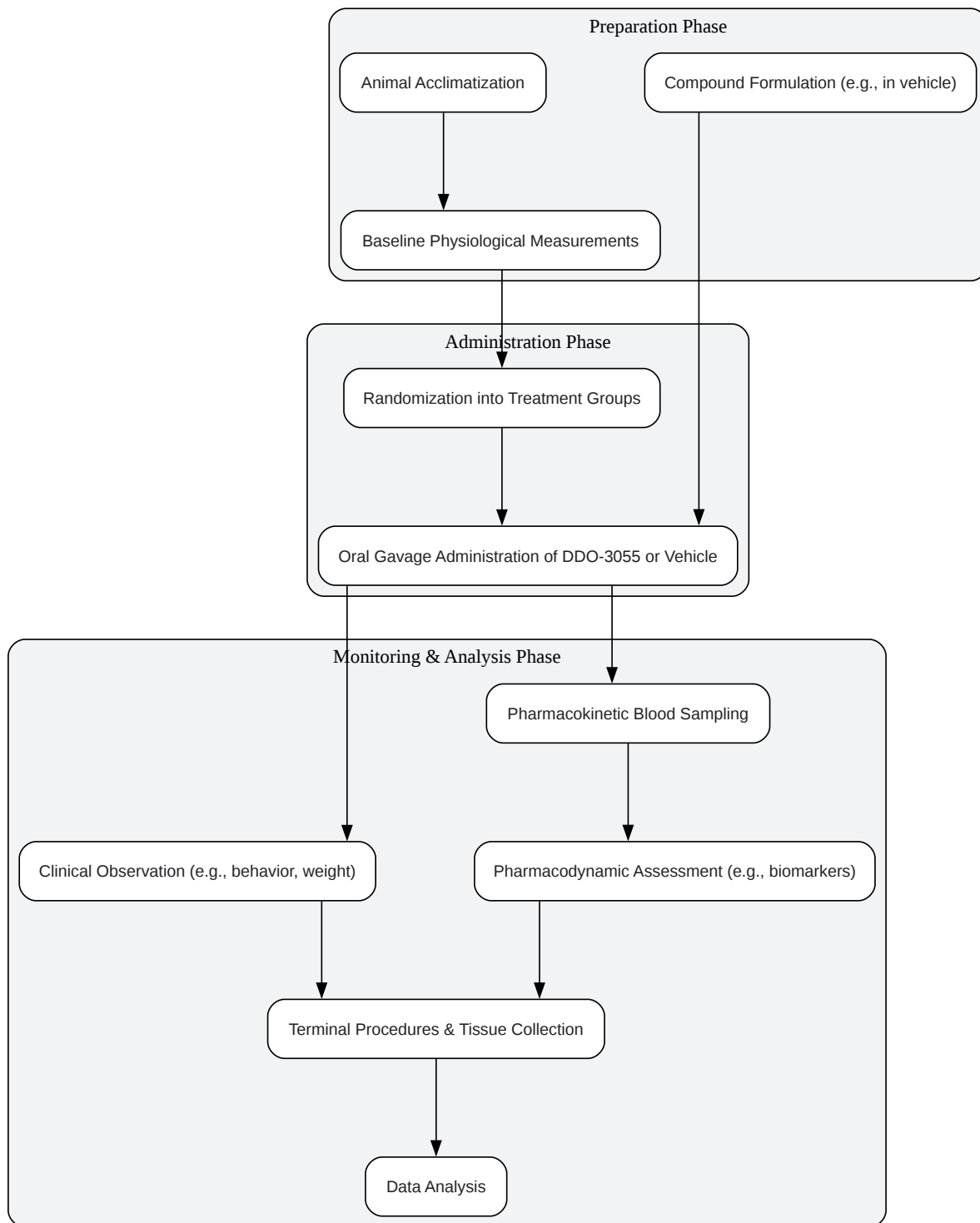
Experimental Protocols

Detailed experimental protocols for the administration of **DDO-3055** in laboratory settings are not available in the public scientific literature. The following is a generalized workflow for a

hypothetical in vivo study based on common practices in drug development.

General Workflow for In Vivo Administration of an Oral Compound

This diagram illustrates a typical workflow for assessing a novel oral compound in an animal model.



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- To cite this document: BenchChem. [Application Notes and Protocols for DDO-3055 in Laboratory Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856561#ddo-3055-dosage-and-administration-in-laboratory-studies]

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